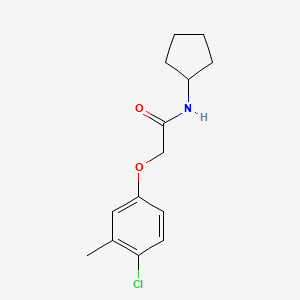
3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide, also known as DMBBH, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in drug development. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. In
Mecanismo De Acción
The mechanism of action of 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide is not yet fully understood. However, it has been suggested that its antibacterial activity may be due to its ability to inhibit the synthesis of bacterial cell walls. Additionally, its antitumor activity may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. Additionally, 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide has been found to induce apoptosis in cancer cells, leading to a decrease in cell viability. These findings suggest that 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide may have potential applications in the treatment of bacterial infections and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide in lab experiments is its ability to inhibit the growth of various bacterial strains. Additionally, its ability to induce apoptosis in cancer cells makes it a promising candidate for further research in the field of cancer treatment. However, one limitation of using 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research on 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide. One possible direction is to further investigate its antibacterial activity and potential applications in the treatment of bacterial infections. Another direction is to explore its antitumor activity and potential applications in the treatment of cancer. Additionally, further research could be done to better understand the mechanism of action of 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide and how it interacts with bacterial and cancer cells. Finally, efforts could be made to improve the solubility of 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide in water to make it more accessible for use in lab experiments.
Métodos De Síntesis
The synthesis of 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide involves the reaction of 3,5-dimethoxybenzohydrazide with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide as a white crystalline solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide has been found to exhibit a range of potential applications in drug development. It has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide has been found to have antitumor activity against various cancer cell lines, including breast cancer and lung cancer. These findings suggest that 3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide may be a promising candidate for further research as a potential antibacterial and anticancer agent.
Propiedades
IUPAC Name |
3,5-dimethoxy-N'-(4-methoxybenzoyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-22-13-6-4-11(5-7-13)16(20)18-19-17(21)12-8-14(23-2)10-15(9-12)24-3/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUADFJPUWFESFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-4-methyl-1-[(4-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5867747.png)
![3-[(4-benzyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5867760.png)
![methyl 2-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B5867761.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5867765.png)


![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5867799.png)
![5-{[(4-methylphenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5867803.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide](/img/structure/B5867809.png)
![2-[4-(2-thienyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5867811.png)
![2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5867823.png)

